3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde
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Overview
Description
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety linked to a butoxy chain, which is further connected to a methoxy-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(2-methoxy-4-methylphenoxy)butanol, which is then reacted with benzaldehyde under specific conditions to form the final product. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and methylphenoxy groups may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenoxy)benzaldehyde
- 3-(4-methylphenoxy)benzaldehyde
- 4-methoxy-3-[(2-methylphenoxy)methyl]benzaldehyde
Uniqueness
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-15-8-9-18(19(12-15)21-2)23-11-4-3-10-22-17-7-5-6-16(13-17)14-20/h5-9,12-14H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFZOJHLBSVINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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